molecular formula C10H10Cl2O2 B13614833 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid

Cat. No.: B13614833
M. Wt: 233.09 g/mol
InChI Key: PMIDCOYVCJHGTL-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid is a chemical compound known for its significant applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and a methyl group attached to a propanoic acid moiety. It is often used as an intermediate in the synthesis of various drugs and other chemical products.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other chemicals.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-2-methylpropanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid

    Aceclofenac: 2-[2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetyl]oxyacetic acid

Uniqueness

2-(2,6-Dichlorophenyl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds like diclofenac and aceclofenac, it exhibits different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific therapeutic applications .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIDCOYVCJHGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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